molecular formula C13H10ClNO3S2 B506110 (5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B506110
M. Wt: 327.8g/mol
InChI Key: HFSTZIBNCNSJIS-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazolidinone core, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols or amines.

    Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of a benzodioxole ring and a thiazolidinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10ClNO3S2

Molecular Weight

327.8g/mol

IUPAC Name

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10ClNO3S2/c1-2-15-12(16)11(20-13(15)19)4-7-3-9-10(5-8(7)14)18-6-17-9/h3-5H,2,6H2,1H3/b11-4+

InChI Key

HFSTZIBNCNSJIS-NYYWCZLTSA-N

SMILES

CCN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=S

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC3=C(C=C2Cl)OCO3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=S

Origin of Product

United States

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